molecular formula C12H14O3 B8398371 7-Methoxy-4,4-dimethylchroman-2-one

7-Methoxy-4,4-dimethylchroman-2-one

Cat. No.: B8398371
M. Wt: 206.24 g/mol
InChI Key: PHTNCDZCNKCVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-4,4-dimethylchroman-2-one is a synthetic chromanone derivative, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The chroman-4-one core, a benzodihydropyran system, serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . The specific methoxy and dimethyl substitutions on this core structure are strategically valuable for structure-activity relationship (SAR) studies, particularly in the development of new therapeutic agents. This compound is of significant interest in pharmacological research due to the wide spectrum of activities exhibited by chromanone analogs. Published studies on chroman-4-one derivatives have demonstrated promising anticancer and cytotoxic activities against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), nasopharyngeal carcinoma (KB), and human neuroblastoma (SK-N-MC) . Furthermore, the chromanone scaffold is investigated for other applications such as antibacterial activity , with research indicating that substitutions on the core structure are critical for enhancing efficacy . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

7-methoxy-4,4-dimethyl-3H-chromen-2-one

InChI

InChI=1S/C12H14O3/c1-12(2)7-11(13)15-10-6-8(14-3)4-5-9(10)12/h4-6H,7H2,1-3H3

InChI Key

PHTNCDZCNKCVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC2=C1C=CC(=C2)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of this compound and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
This compound C₁₂H₁₄O₃ 7-OCH₃, 4,4-(CH₃)₂ 206.24 N/A High lipophilicity (LogP 2.28)
4'-Methoxychromanone C₁₀H₁₀O₃ 4'-OCH₃ 178.18 134 Forms Sr(II) coordination complexes
7-Methoxy-4-methylcoumarin C₁₁H₁₀O₃ 7-OCH₃, 4-CH₃ 190.19 N/A Fluorescent properties
4,7-Dimethyl-2H-chromen-2-one C₁₀H₈O₂ 4-CH₃, 7-CH₃ 160.17 N/A Studied for electronic spectra
4´,7-Dihydroxy-3´-methoxy-8-methyl-4-phenyl-chroman-2-one C₁₇H₁₆O₆ 4-Ph, 7-OH, 3´-OCH₃, 8-CH₃ 316.31 162–163 Antioxidant potential
7-Hydroxy-4'-methoxychromanone C₁₀H₁₀O₄ 7-OH, 4'-OCH₃ 194.18 245–249 (acetylated derivative: 151–152) Thermal stability

Key Findings and Analysis

Methyl and methoxy groups generally enhance lipophilicity, influencing bioavailability and membrane permeability.

Methoxy groups at position 7 (as in this compound) act as electron-donating groups, stabilizing the chromanone ring through resonance, whereas hydroxyl groups (e.g., in 4´,7-dihydroxy derivatives) increase polarity and hydrogen-bonding capacity .

Coordination Chemistry: Chromanones with sulfonate or hydroxyl groups (e.g., 7-methoxy-4'-hydroxyisoflavone-3-sulfonate) form stable coordination complexes with metals like Sr(II), as seen in crystal structures with octahedral geometries . In contrast, this compound lacks such coordinating groups, limiting its use in metal-organic frameworks.

Thermal and Spectral Properties: Substituted chromanones with hydroxyl groups (e.g., 7-hydroxy-4'-methoxychromanone) exhibit higher melting points (245–249°C) due to intermolecular hydrogen bonding, whereas methoxy-substituted derivatives like 4'-methoxychromanone melt at 134°C . Vibrational spectroscopy (FTIR/Raman) of 4,7-dimethylcoumarin reveals that replacing the 2-ketone oxygen with sulfur (to form thiocoumarin) shifts absorption bands, highlighting the heteroatom’s impact on electronic structure .

Biological and Material Applications: Phenyl-substituted chromanones (e.g., 4´,7-dihydroxy-3´-methoxy-8-methyl-4-phenyl-chroman-2-one) are explored for antioxidant activity due to phenolic hydroxyl groups . Fluorescent coumarins like 7-Methoxy-4-methylcoumarin find use in sensors and dyes, whereas sterically hindered derivatives like this compound may be tailored for hydrophobic drug delivery .

Preparation Methods

Reaction Mechanism and Intermediate Formation

The acetoxylation of 7-methoxy-2,2-dimethylchroman-4-one with lead tetra-acetate introduces acetoxy groups at the 3- and 4-positions, forming a diacetate intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a 3,4-diol mixture. The stereochemical outcome depends on reducing conditions:

  • NaBH₄ in methanol produces a 1:1 cis:trans diol ratio.

  • LiAlH₄ in tetrahydrofuran (THF) shifts the ratio to 5:1 in favor of the trans isomer.

Table 1: Diol Isomer Ratios Under Varied Reducing Conditions

Reducing AgentSolventcis:%trans:%Yield (%)
NaBH₄Methanol505072
LiAlH₄THF16.783.368

Acid-Catalyzed Dehydration to Chroman-2-one

The diol mixture undergoes dehydration with concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in toluene at 80–100°C, eliminating water to form 7-methoxy-4,4-dimethylchroman-2-one. This step proceeds via a carbocation intermediate stabilized by the 4,4-dimethyl groups, ensuring regioselectivity.

Key Observations :

  • Reaction temperatures above 90°C reduce epimerization side products.

  • Anhydrous conditions are critical to prevent hydrolysis of the methoxy group.

Bromination-Stabilized Alkylation for 3-Substitution

3-Bromination to Prevent Ring-Opening

Direct alkylation of 7-methoxy-2,2-dimethylchroman-4-one often leads to ring-opening via phenolate anion formation. This is mitigated by introducing a bromine atom at the 3-position using copper(II) bromide (CuBr₂) in chloroform-ethyl acetate. The resulting 3-bromo derivative stabilizes the carbanion intermediate, enabling subsequent alkylation without ring degradation.

Table 2: Bromination Conditions and Outcomes

SubstrateBrominating AgentSolventTime (h)Yield (%)
7-Methoxy-2,2-dimethylchroman-4-oneCuBr₂CHCl₃–EtOAc (1:1)478

Methylation with Organocuprates

The 3-bromo intermediate reacts with methylmagnesium bromide (MeMgBr) in the presence of copper(I) bromide (CuBr) to introduce methyl groups. This two-step process achieves 3,3-dimethylation with 65% yield.

Critical Parameters :

  • Temperatures below −78°C minimize competing elimination reactions.

  • Stoichiometric CuBr ensures complete transmetalation of the Grignard reagent.

Green Chemistry Approaches via Transition Metal-Free Cyclization

Base-Mediated Cyclization of Carboxylic Acid Derivatives

A metal-free route involves the cyclization of 7-methoxy-2,2-dimethyl-4-oxochroman-6-carboxylic acid (6c) under basic conditions. Using aqueous sodium hydroxide (NaOH) in methanol at room temperature, intramolecular esterification forms the chroman-2-one core.

Optimization Insights :

  • Yields improve from 70% to 90% when the reaction is conducted under nitrogen to prevent oxidation.

  • Substituent positioning (e.g., methoxy at C7) directs cyclization regioselectivity.

Table 3: Cyclization Efficiency Under Varied Bases

BaseSolventTemperature (°C)Yield (%)
NaOHMeOH2590
K₂CO₃Acetone6085

Challenges and Stability Considerations

Instability of 3-Keto Intermediates

7-Methoxy-4,4-dimethylchroman-3-one, a proposed intermediate in some routes, is highly unstable and prone to keto-enol tautomerism. This limits its utility in ethoxycarbonylation reactions, necessitating alternative pathways like the diol dehydration route.

Epimerization During Reduction

The reduction of diacetate intermediates can lead to epimerization at C3 and C4. Deuterium-labeling studies confirm that solvent polarity influences the extent of epimerization, with aprotic solvents (e.g., THF) favoring retention of configuration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Methoxy-4,4-dimethylchroman-2-one?

  • Answer: The compound can be synthesized via ruthenium-catalyzed reactions in 1,4-dioxane at 120°C, with precursors like substituted acetophenones and amines. Purification typically involves silica gel column chromatography, achieving yields up to 90% under optimized conditions. Reaction parameters such as catalyst loading (2 mol%) and solvent choice are critical for minimizing side products .

Q. How is the crystal structure of this compound determined?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) is used, with a monoclinic crystal system (space group P2₁/c) and unit cell parameters a = 8.5600 Å, b = 6.6320 Å, c = 23.4130 Å, and β = 90.742°. Data collection employs MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (DENZO-SMN). Hydrogen atoms are geometrically constrained during refinement .

Q. What preliminary biological activities are reported for methoxy-substituted chromanones?

  • Answer: Structural analogs exhibit antioxidant, antimicrobial, and anticancer properties. For example, 7-methoxy groups enhance electron-donating capacity, improving radical scavenging activity. Methyl substituents at position 2 increase lipophilicity, influencing membrane permeability in antimicrobial assays .

Advanced Research Questions

Q. How do substituent variations at the 2- and 3-positions affect biological activity?

  • Answer: Modifications like ethyl or phenyl groups at position 2 improve interactions with hydrophobic binding pockets in enzymes (e.g., cytochrome P450). Methoxy groups at position 7 enhance hydrogen-bonding potential, critical for antioxidant efficacy. Structure-activity relationship (SAR) studies suggest that bulkier substituents reduce solubility but increase target affinity .

Q. What analytical challenges arise in characterizing synthetic intermediates?

  • Answer: Key challenges include:

  • Isomer separation: Similar polarity of diastereomers requires chiral HPLC or capillary electrophoresis.
  • Polymorphism: Contradictory melting points (e.g., 62–64°C vs. 130–131°C in derivatives) may indicate polymorphic forms, resolved via differential scanning calorimetry (DSC) .
  • Spectroscopic ambiguity: Overlapping NMR signals necessitate 2D techniques (e.g., COSY, HSQC) for unambiguous assignment .

Q. How do computational models predict ADME properties of chromanone derivatives?

  • Answer: Quantitative structure-activity relationship (QSAR) models using descriptors like LogP (2.77–3.78) and topological polar surface area (TPSA = 39–225 Ų) predict low gastrointestinal absorption but potential blood-brain barrier (BBB) penetration. Molecular docking reveals interactions with OATP1C1 transporters, suggesting prodrug strategies to enhance bioavailability .

Q. What catalytic systems optimize the synthesis of methoxy-substituted chromanones?

  • Answer: Ruthenium complexes with phosphine ligands (e.g., L1 in ) improve regioselectivity in cyclization reactions. Solvent polarity (1,4-dioxane vs. DMF) and temperature (100–120°C) influence reaction kinetics. Competitive pathways (e.g., over-oxidation) are suppressed using radical scavengers like 3,3-dimethyl-1-butene .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for chromanone derivatives?

  • Answer: Variations (e.g., 62–64°C vs. 130–131°C) may stem from:

  • Polymorphism: Different crystalline forms (e.g., monoclinic vs. orthorhombic) with distinct thermal stability.
  • Impurity profiles: Residual solvents or unreacted precursors alter phase transitions. High-purity samples (>99% by HPLC) and DSC validation are recommended .

Q. Why do biological assays show conflicting results for antioxidant activity?

  • Answer: Discrepancies arise from:

  • Assay conditions: DPPH radical scavenging (methanol vs. ethanol solvents) affects solubility and reactivity.
  • Substituent positioning: 5-hydroxy-7-methoxy derivatives show higher activity than 7-methoxy-4,4-dimethyl analogs due to enhanced resonance stabilization of phenoxyl radicals .

Methodological Recommendations

  • Synthesis: Optimize catalyst loading (2–5 mol%) and reaction time (20–24 hours) to balance yield and purity .
  • Characterization: Combine SC-XRD with Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .
  • Biological Testing: Use standardized protocols (e.g., OECD guidelines for antimicrobial assays) to ensure reproducibility across labs .

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